molecular formula C17H15NO2 B8508936 4-[(2-methyl-1H-indol-1-yl)methyl]benzoic Acid

4-[(2-methyl-1H-indol-1-yl)methyl]benzoic Acid

Cat. No. B8508936
M. Wt: 265.31 g/mol
InChI Key: ZXZQLMVHOXPYBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-methyl-1H-indol-1-yl)methyl]benzoic Acid is a useful research compound. Its molecular formula is C17H15NO2 and its molecular weight is 265.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[(2-methyl-1H-indol-1-yl)methyl]benzoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(2-methyl-1H-indol-1-yl)methyl]benzoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-[(2-methyl-1H-indol-1-yl)methyl]benzoic Acid

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

4-[(2-methylindol-1-yl)methyl]benzoic acid

InChI

InChI=1S/C17H15NO2/c1-12-10-15-4-2-3-5-16(15)18(12)11-13-6-8-14(9-7-13)17(19)20/h2-10H,11H2,1H3,(H,19,20)

InChI Key

ZXZQLMVHOXPYBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2N1CC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-methylindole (7.60 mmol, 1.00 g) was added 18-crown-6 (60 mg, 0.06 mmol) and subsequently powdered KOH (416 mg, 7.60 mmol) and methyl 4-(bromomethyl)benzoate (1 eq). The reaction was heated to 100° C. for 2 hr, and was added additional KOH (416 mg, 7.60 mmol). The reaction was stirred for another 1 hr. The reaction was cooled and then quenched with HCl and extracted with EtOAc (2×100 mL). The organic layers were collected, dried and concentrated in vacuo. The crude was flashed to yield the desired acid (798 mg, 40%). MS found: (M+H)+=274.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
416 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mg
Type
catalyst
Reaction Step One
Name
Quantity
416 mg
Type
reactant
Reaction Step Two
Yield
40%

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